as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-
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Overview
Description
as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-: is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of two furan rings and a 3-methyl-2-butenyl group attached to the triazine core. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-: has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)-: can be compared with other triazine derivatives, such as:
Melamine: A triazine compound used in the production of plastics and resins.
Atrazine: A widely used herbicide with a triazine core structure.
Cyanuric Acid: A triazine compound used in swimming pool maintenance and as a precursor for other chemicals.
The uniqueness of as-Triazin-3(2H)-one, 5,6-di-2-furyl-2-(3-methyl-2-butenyl)- lies in its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
102429-91-4 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
5,6-bis(furan-2-yl)-2-(3-methylbut-2-enyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H15N3O3/c1-11(2)7-8-19-16(20)17-14(12-5-3-9-21-12)15(18-19)13-6-4-10-22-13/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
CZNKXCCKWCLZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C(=O)N=C(C(=N1)C2=CC=CO2)C3=CC=CO3)C |
Origin of Product |
United States |
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